molecular formula C5H4N4S B1267557 5-(thiophen-2-yl)-2H-tetrazole CAS No. 59541-58-1

5-(thiophen-2-yl)-2H-tetrazole

Cat. No. B1267557
CAS RN: 59541-58-1
M. Wt: 152.18 g/mol
InChI Key: XVVLITRCMAVPPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(thiophen-2-yl)-2H-tetrazole derivatives has been explored through various methods. A notable approach involves the transition metal-free synthesis of a minimal 5-(thiophen-2-yl)-1,3-thiazole core, indicating the versatility and eco-friendliness of the synthesis process. These methods highlight the synthetic accessibility of this compound and its derivatives, opening pathways for further functionalization and application in diverse chemical domains (Radhakrishnan & Sreejalekshmi, 2016).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various analytical techniques. Studies involving X-ray crystallography have provided detailed insights into the molecular conformations, intermolecular interactions, and crystal packing of these compounds. These analyses contribute to our understanding of the structural foundations underlying the chemical behavior and potential applications of this compound derivatives (Kumbar et al., 2018).

Scientific Research Applications

Photophysical Properties and Luminescent Materials

5-(Thiophen-2-yl)-1,3-thiazole (5-TPTZ), a closely related compound to 5-(thiophen-2-yl)-2H-tetrazole, has been used to design luminescent organic materials. These materials demonstrated properties like solid-state red emission, positive solvatochromism, large Stokes shift, and aggregation-induced emission (AIE) behavior, making them suitable for various applications in optoelectronics. These properties were elucidated using crystal structure analysis, computational studies, and molecular dynamics simulations (Radhakrishnan & Sreejalekshmi, 2016).

Mechanism of Action

Target of Action

Thiophene derivatives have been found to bind with high affinity to multiple receptors , and some substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been identified as potential dual PI3Kα/mTOR inhibitors . These targets play crucial roles in cell signaling pathways, influencing cell growth and survival.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it may interact with its targets, possibly through binding to the active sites of the target proteins, thereby modulating their function .

Biochemical Pathways

Related compounds such as substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been reported to inhibit the pi3kα/mtor pathway , which plays a critical role in cell proliferation, survival, and metabolism.

Result of Action

Related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of cellular pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(thiophen-2-yl)-2H-tetrazole. For instance, the compound has been evaluated for its antibacterial activities against strains isolated from the hospital environment . The results suggest that the compound’s activity can vary depending on the microbial strain tested and the product applied .

Safety and Hazards

While specific safety data for “5-(thiophen-2-yl)-2H-tetrazole” is not available, safety data for related compounds suggest that they may be harmful if swallowed .

Future Directions

Thiophene derivatives have been the focus of many research studies due to their potential applications in scientific research. Their applications range from medicinal chemistry to materials science, making them valuable tools for studying various biological processes and developing novel materials .

properties

IUPAC Name

5-thiophen-2-yl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c1-2-4(10-3-1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVLITRCMAVPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284473
Record name 5-(Thiophen-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59541-58-1
Record name 59541-58-1
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Record name 5-(Thiophen-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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